2-(4-Methylphenoxy)ethyl carbamodithioate
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Overview
Description
2-(4-Methylphenoxy)ethyl carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which is a functional group containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)ethyl carbamodithioate typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with carbon disulfide and an amine to yield the desired carbamodithioate compound. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)ethyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(4-Methylphenoxy)ethyl carbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)ethyl carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenoxy)ethyl carbamodithioate
- 2-(2-Methylphenoxy)ethyl carbamodithioate
- 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Uniqueness
2-(4-Methylphenoxy)ethyl carbamodithioate is unique due to its specific structural features and functional group arrangement. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)ethyl carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS2/c1-8-2-4-9(5-3-8)12-6-7-14-10(11)13/h2-5H,6-7H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOICYKSWXAWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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